molecular formula C20H13NO3 B5152853 1-Phenoxy-2-aminoanthraquinone

1-Phenoxy-2-aminoanthraquinone

Cat. No.: B5152853
M. Wt: 315.3 g/mol
InChI Key: UPZPSRMDKRWBBM-UHFFFAOYSA-N
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Description

1-Phenoxy-2-aminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. The compound features a phenoxy group and an amino group attached to the anthraquinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenoxy-2-aminoanthraquinone can be synthesized through various methods. One common approach involves the reaction of 1-aminoanthraquinone with phenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow methods for efficiency and scalability. The ammonolysis of 1-nitroanthraquinone at high temperatures is a widely used method. This process involves treating 1-nitroanthraquinone with aqueous ammonia in a batch reactor, followed by stirring at elevated temperatures (130-150°C) for several hours .

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-2-aminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives .

Scientific Research Applications

1-Phenoxy-2-aminoanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenoxy-2-aminoanthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-1-phenoxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c21-16-11-10-15-17(20(16)24-12-6-2-1-3-7-12)19(23)14-9-5-4-8-13(14)18(15)22/h1-11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZPSRMDKRWBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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